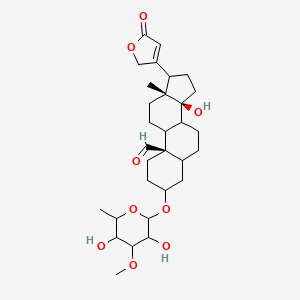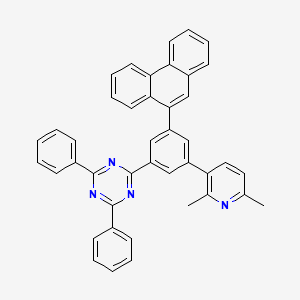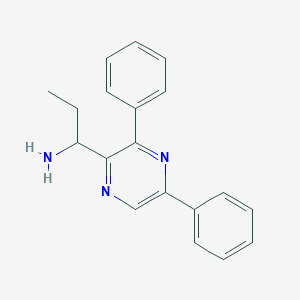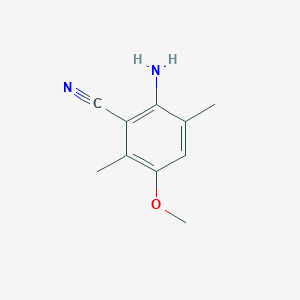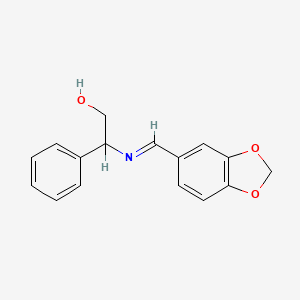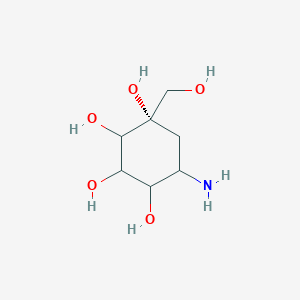
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is an organic compound with the molecular formula C7H15NO5. This compound features a cyclohexane ring substituted with an amino group, a hydroxymethyl group, and four hydroxyl groups. Its structure is characterized by the presence of multiple chiral centers, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol typically involves the reduction of corresponding keto or aldehyde precursors. One common method involves the catalytic hydrogenation of 5-nitro-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol using a palladium catalyst under hydrogen gas. The reaction conditions usually include a solvent such as ethanol and a temperature range of 25-50°C.
Industrial Production Methods
Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. Continuous flow reactors and high-pressure hydrogenation systems are often employed to ensure efficient and scalable production. The use of robust catalysts and optimized reaction conditions is crucial for maintaining high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of cyclohexyl halides or ethers.
Scientific Research Applications
Chemistry
In chemistry, (1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is used as a chiral building block for the synthesis of complex molecules. Its multiple chiral centers make it valuable for studying stereochemical effects in reactions.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to certain natural substrates. It can also be used as a probe to investigate the mechanisms of enzymatic reactions.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. They may act as enzyme inhibitors or modulators of biological pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzymatic activity. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R,4S,5S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
- (1S,2R,3S,4R,5R)-5-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol
Uniqueness
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol is unique due to its specific stereochemistry and functional group arrangement. This configuration allows for distinct interactions with biological molecules and unique reactivity in chemical reactions, setting it apart from other similar compounds.
Properties
Molecular Formula |
C7H15NO5 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(1S)-5-amino-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol |
InChI |
InChI=1S/C7H15NO5/c8-3-1-7(13,2-9)6(12)5(11)4(3)10/h3-6,9-13H,1-2,8H2/t3?,4?,5?,6?,7-/m0/s1 |
InChI Key |
VDLOJRUTNRJDJO-VICYTKJSSA-N |
Isomeric SMILES |
C1C(C(C(C([C@]1(CO)O)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1(CO)O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


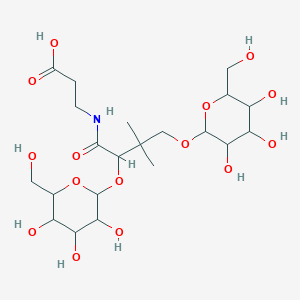
![methyl 3-(6-chloro-2-oxo-3,4-dihydro-1H-pyrido[2,3-b]pyrazin-3-yl)propanoate](/img/structure/B14785019.png)
![2,3-Dihydro-1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-1H-1,3,2-diazaphosphol-2-ium trifluoromethanesulfonate](/img/structure/B14785024.png)
![tert-butyl N-methyl-N-[3-(oxan-3-yl)-2-(phenylmethoxycarbonylamino)propyl]carbamate](/img/structure/B14785026.png)
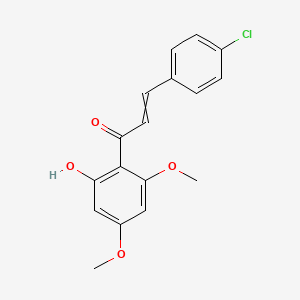
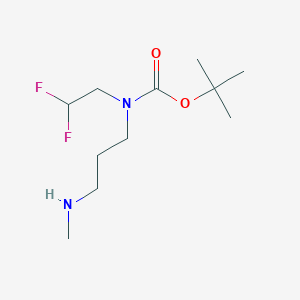
![tert-Butyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B14785034.png)
![tert-butyl N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-cyclopropylcarbamate](/img/structure/B14785038.png)
![phenyl N-[5-[2-(2,5-difluorophenyl)pyrrolidin-1-yl]pyrazolo[1,5-a]pyrimidin-3-yl]carbamate](/img/structure/B14785066.png)
